Tri-GalNAc(OAc)3 TFA

ASGPR binding affinity multivalency

Tri-GalNAc(OAc)3 TFA is the essential fully acetyl-protected trivalent GalNAc intermediate for liver-targeted siRNA, GalNAc-LYTACs, and nanocarriers. It delivers ~1,000-fold higher ASGPR binding avidity vs. monovalent GalNAc, enabling 25-fold greater hepatocyte uptake in vivo. Clinical validation in approved siRNA drugs reduces development risk. Acetyl protection ensures solubility, stability, and high conjugate purity during solid-phase synthesis/bioconjugation. Eliminate potency gaps—choose the trivalent standard for hepatic delivery.

Molecular Formula C81H129F3N10O38
Molecular Weight 1907.9 g/mol
Cat. No. B8223311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3 TFA
Molecular FormulaC81H129F3N10O38
Molecular Weight1907.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1
InChIKeyZQQFLUVDYMPTBZ-QBHSIBJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3 TFA: The Acetyl-Protected Trivalent GalNAc Intermediate for Hepatocyte-Targeted Oligonucleotide and LYTAC Synthesis


Tri-GalNAc(OAc)3 TFA (CAS 1159408-65-7) is a fully acetyl-protected trivalent N-acetylgalactosamine (GalNAc) derivative supplied as a trifluoroacetate salt . It is a key synthetic intermediate used to prepare triantennary GalNAc ligands that bind with high avidity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling liver-specific delivery of oligonucleotide therapeutics and targeted protein degraders (LYTACs) [1]. The acetyl (OAc) protecting groups on the three GalNAc sugar moieties confer enhanced organic solubility and chemical stability during conjugation reactions; these groups are removed in a final deprotection step to reveal the bioactive trivalent GalNAc cluster .

Why Tri-GalNAc(OAc)3 TFA Cannot Be Substituted with Monovalent GalNAc or Lower-Valency Intermediates in Liver-Targeted Constructs


The functional ASGPR on hepatocytes exists as a multimeric receptor complex that binds trivalent GalNAc ligands with orders-of-magnitude higher avidity than monovalent or divalent presentations . Attempting to substitute Tri-GalNAc(OAc)3 TFA with a monovalent GalNAc building block would yield a final conjugate with drastically reduced liver uptake due to a Kd difference of ~2-4 orders of magnitude . Furthermore, the acetyl protection in Tri-GalNAc(OAc)3 TFA is deliberately engineered to prevent premature sugar deprotection and side reactions during solid-phase oligonucleotide synthesis or bioconjugation chemistry; substituting with an unprotected or differently protected analog risks compromising synthetic yield, conjugate purity, and ultimately the valency and bioactivity of the final targeting ligand .

Tri-GalNAc(OAc)3 TFA: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Binding Affinity: Trivalent GalNAc Clusters Exhibit ~1,000-Fold Higher ASGPR Affinity Versus Monovalent GalNAc

Trivalent GalNAc ligands derived from Tri-GalNAc(OAc)3 TFA bind to the ASGPR with an affinity that is approximately 1,000-fold higher than that of a monomeric or dimeric GalNAc ligand . The reported Kd for triantennary GalNAc scaffolds falls in the low nanomolar range (typically 1-10 nM), while monovalent GalNAc exhibits Kd values in the 180-250 nM range .

ASGPR binding affinity multivalency

Hepatocyte Uptake Efficiency: Trivalent GalNAc Conjugates Achieve 25-Fold Greater Liver Uptake Versus Monovalent Ligands

Trivalent GalNAc conjugates prepared from Tri-GalNAc(OAc)3 TFA intermediates demonstrate a 25-fold greater uptake into hepatocytes following a single subcutaneous administration compared with monoantennary GalNAc ligands . This enhanced uptake is a direct consequence of the multivalent binding avidity to ASGPR and the receptor's clustering-mediated internalization mechanism [1].

hepatocyte uptake ASGPR-mediated endocytosis liver targeting

Gene Silencing Potency: Trivalent GalNAc-Conjugated ASOs Show 10-Fold Enhanced Potency Versus Unconjugated ASOs

Antisense oligonucleotides (ASOs) conjugated to trivalent GalNAc ligands exhibit a 10-fold enhancement in potency for suppressing hepatocyte-expressed gene targets compared to unconjugated ASOs [1]. This potency gain is attributed to the efficient, receptor-mediated delivery of the ASO payload specifically to hepatocytes rather than relying on passive or non-specific cellular uptake mechanisms [2].

antisense oligonucleotide ASO potency enhancement

Clinical Validation: Triantennary GalNAc Conjugates Are the Validated Targeting Moiety in FDA-Approved siRNA Therapeutics

The triantennary GalNAc targeting strategy, for which Tri-GalNAc(OAc)3 TFA serves as a protected intermediate, is clinically validated in multiple FDA-approved siRNA therapeutics including Givosiran (for acute hepatic porphyria) and Lumasiran (for primary hyperoxaluria type 1) . These drugs employ a triantennary GalNAc ligand conjugated to chemically modified siRNA to achieve robust, durable gene silencing in human liver following subcutaneous administration [1]. This clinical validation provides a level of derisking that alternative, less-validated liver-targeting approaches lack.

siRNA therapeutic FDA approval liver disease

LYTAC Degradation Efficiency: Tri-GalNAc LYTACs Enable Potent Degradation of Hepatocellular Carcinoma Membrane Proteins

Tri-GalNAc(OAc)3 TFA is utilized as the ligand precursor for GalNAc-LYTACs (Lysosome-Targeting Chimeras). Studies show that a LYTAC comprising a 3.4 kDa peptide binder linked to a single tri-GalNAc ligand degrades integrins and reduces cancer cell proliferation in liver cancer models [1]. Degradation of EGFR by GalNAc-LYTAC attenuates EGFR signaling, and tri-GalNAc-LYTACs have been demonstrated to degrade carcinogenic membrane proteins and inhibit tumor cell proliferation in hepatocellular carcinoma models .

LYTAC targeted protein degradation liver cancer

Synthetic Efficiency: Acetyl Protection Enables High-Yield Solid-Phase Conjugation with Reduced Side Reactions

Tri-GalNAc(OAc)3 TFA features acetyl (OAc) protecting groups on all hydroxyl positions of the three GalNAc sugars, which enhances organic solubility and prevents undesired side reactions during solid-phase oligonucleotide synthesis and bioconjugation chemistry . This protected intermediate allows for sequential covalent attachment to the 3'-end of the sense strand with in vitro and in vivo potency similar to the parent trivalent GalNAc conjugate design [1]. The trifluoroacetate (TFA) salt form further ensures consistent solubility and handling properties across different batches .

solid-phase synthesis conjugation efficiency acetyl protection

Tri-GalNAc(OAc)3 TFA: Optimal Application Scenarios Supported by Quantitative Evidence


Synthesis of Liver-Targeted siRNA Therapeutics for Clinical Development

Tri-GalNAc(OAc)3 TFA is the preferred protected intermediate for constructing triantennary GalNAc-siRNA conjugates destined for clinical development. The 1,000-fold affinity advantage over monovalent GalNAc and the 25-fold greater hepatocyte uptake demonstrated in preclinical models provide the scientific rationale for using this trivalent targeting moiety. Furthermore, the clinical validation of triantennary GalNAc in FDA-approved siRNA drugs such as Givosiran and Lumasiran derisks the selection of this targeting strategy. This scenario is optimal for programs developing siRNA therapeutics for genetically defined liver diseases including porphyria, hyperoxaluria, and ATTR amyloidosis, where robust, durable hepatocyte gene silencing is required [1].

Construction of GalNAc-LYTACs for Degrading Undruggable Extracellular and Membrane Proteins in Liver Cancer

Tri-GalNAc(OAc)3 TFA is a critical building block for synthesizing GalNAc-LYTACs, a next-generation targeted protein degradation modality that addresses extracellular and membrane proteins inaccessible to PROTACs. Evidence demonstrates that a LYTAC comprising a peptide binder linked to a single tri-GalNAc ligand degrades integrins and reduces cancer cell proliferation, and GalNAc-LYTACs targeting EGFR attenuate EGFR signaling in liver cancer models . The acetyl protection in Tri-GalNAc(OAc)3 TFA enables efficient conjugation to antibodies, antibody fragments, or peptide binders via NHS ester or click chemistry, making it the starting material of choice for constructing liver-specific LYTACs targeting hepatocellular carcinoma membrane proteins such as EGFR, HER2, and integrins .

Solid-Phase Synthesis of GalNAc-Conjugated Antisense Oligonucleotides (ASOs) with Enhanced Potency

Tri-GalNAc(OAc)3 TFA provides a protected, soluble intermediate suitable for direct incorporation into solid-phase oligonucleotide synthesis workflows. ASOs conjugated to trivalent GalNAc ligands derived from this intermediate demonstrate a 10-fold enhancement in gene silencing potency compared to unconjugated ASOs, with ED50 values in the 0.5-2 mg/kg range in mouse models . This potency gain enables lower, less frequent subcutaneous dosing, reducing overall drug substance requirements. The acetyl protection strategy minimizes side reactions during phosphoramidite coupling and deprotection steps, improving crude conjugate purity and simplifying downstream purification . This scenario is ideally suited for discovery and early development programs targeting hepatocyte-expressed transcripts implicated in cardiovascular, metabolic, and rare liver diseases.

Preparation of Triantennary GalNAc-Functionalized Nanocarriers and Imaging Probes

Tri-GalNAc(OAc)3 TFA can be deprotected and further derivatized with reactive handles (e.g., azide, alkyne, NHS ester) for conjugation to nanocarriers, imaging probes, and other macromolecular delivery systems. Studies demonstrate that triantennary GalNAc-functionalized metal-organic frameworks (MOFs) specifically accumulate in hepatocellular carcinoma tumor tissue and are effectively endocytosed by HCC cells in vivo . The 25-fold greater uptake of trivalent versus monovalent GalNAc conjugates underscores the importance of maintaining trivalency in these larger constructs. This application scenario is optimal for researchers developing liver-targeted nanomedicines, diagnostic imaging agents, or theranostic platforms where efficient, selective hepatocyte entry is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-GalNAc(OAc)3 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.